molecular formula C17H11FN4O3 B11305397 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11305397
M. Wt: 338.29 g/mol
InChI Key: ZMMZSIZJPYULAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a novel synthetic chemical hybrid designed for advanced pharmacological research. This compound integrates a coumarin core, a privileged scaffold in medicinal chemistry, with a tetrazole bioisostere, creating a multifunctional tool for drug discovery. The coumarin moiety is extensively documented for its potent antitumor properties, with studies showing that simple coumarin derivatives and related chromanones can exhibit significant cytotoxic activity against a diverse panel of cancer cell lines, including breast cancer (MCF-7), nasopharyngeal carcinoma (KB), and human neuroblastoma (SK-N-MC) . The primary mechanism of action for such compounds often involves the induction of apoptosis and the inhibition of key cellular pathways, such as the p38 MAPK pathway, which is implicated in cancer cell proliferation and migration . The strategic incorporation of the 1H-tetrazole group serves as a non-classical bioisostere for carboxylic acids, enhancing the molecule's metabolic stability and its ability to engage in key hydrogen bonding interactions with biological targets . This makes the compound a highly valuable candidate for investigating new therapeutic strategies in oncology, particularly for targeting aggressive and resistant cancers. Furthermore, its unique structure provides a foundational core for the synthesis and development of new chemical entities, offering researchers a versatile probe to explore structure-activity relationships and novel mechanisms of action in cellular models. This product is intended for research applications only.

Properties

Molecular Formula

C17H11FN4O3

Molecular Weight

338.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C17H11FN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22)

InChI Key

ZMMZSIZJPYULAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Tetrazolylmethoxy Group: The tetrazolylmethoxy group can be attached through a nucleophilic substitution reaction involving a tetrazole derivative and a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have demonstrated that related compounds show high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition at micromolar concentrations .

Case Study: Anticancer Screening

A recent study evaluated the anticancer potential of a series of tetrazole-containing chromenones, revealing that specific derivatives exhibited notable cytotoxicity against breast cancer cell lines. The results highlighted the importance of the tetrazole moiety in enhancing the biological activity of these compounds .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis and metabolic pathways .

Case Study: Antimicrobial Testing

In vitro studies demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Streptomycin .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Key Pharmacological Notes Reference
Target Compound Coumarin 3-(4-Fluorophenyl), 7-(Tetrazole-methoxy) Potential antimicrobial (inferred)
(E)-3-[3-(4-Fluorophenyl) Acryloyl]-coumarin Coumarin 3-(4-Fluorophenyl acryloyl) Unreported activity
3-Benzyl-6-Cl-4-Me-7-Tetrazole-coumarin Coumarin 3-Benzyl, 6-Cl, 4-Me, 7-Tetrazole Unreported activity
Compound 57c (Triazole-coumarin) Coumarin 7-Triazole, 4-Nitrostyryl Antifungal (Ketoconazole-level)
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone 4-Fluorophenyl, phenyl Planarity-dependent activity

Biological Activity

The compound 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, also known as 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one, is a derivative of chromen-2-one featuring a tetrazole moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is C18H13FN4O3C_{18}H_{13}FN_{4}O_{3} with a molecular weight of approximately 352.3 g/mol .

Anti-inflammatory and Antiasthmatic Effects

Research indicates that compounds similar to this derivative exhibit significant anti-inflammatory properties. The presence of the tetrazole group is believed to enhance receptor binding and modulate activity, making it a candidate for treating asthma and other respiratory conditions by inhibiting the release of bronchoactive mediators .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that chromone derivatives can scavenge free radicals, which may contribute to their protective effects against oxidative stress .

Enzyme Inhibition

In vitro studies have demonstrated that related compounds possess inhibitory effects on cholinesterase enzymes (AChE and BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. The fluorine substitution in the phenyl ring enhances biological activity due to its electron-withdrawing nature, promoting stronger interactions with enzyme targets .

Case Studies

  • Anti-inflammatory Activity : A study focusing on compounds with similar structures found that they significantly inhibited the release of inflammatory mediators in bronchial tissues, suggesting potential therapeutic applications in asthma management.
  • Cytotoxicity Against Cancer Cells : Compounds structurally related to this derivative were tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, showing moderate cytotoxic effects, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The unique combination of the chromenone and tetrazole moieties enhances the pharmacological profile of this compound. The SAR studies indicate that modifications on the phenyl ring influence biological activity significantly. For instance, varying substituents can either enhance or reduce enzyme inhibitory effects, highlighting the importance of structural optimization in drug design .

Data Tables

Property Value
Molecular FormulaC18H13FN4O3C_{18}H_{13}FN_{4}O_{3}
Molecular Weight352.3 g/mol
Anti-inflammatory IC50Not specified
Cholinesterase Inhibition (AChE)IC50 = 19.2 μM
Cholinesterase Inhibition (BChE)IC50 = 13.2 μM

Q & A

Basic: What synthetic methodologies are effective for introducing the tetrazole-methoxy group at position 7 of the coumarin scaffold?

Answer:
The tetrazole-methoxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, in analogous compounds, PEG-400 with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates coupling between hydroxyl-bearing coumarins and tetrazole-containing alkyl halides . Reaction progress is monitored via TLC, followed by recrystallization (e.g., aqueous acetic acid) to isolate the product. Key challenges include maintaining tetrazole stability under basic conditions, requiring inert atmospheres or controlled pH .

Table 1: Common Reagents for Tetrazole-Methoxy Functionalization

Reagent SystemTemperatureSolventYield RangeReference
PEG-400 + Bleach Clay70–80°CPEG-40060–75%
DCC/DMAPRTDMF50–65%

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

  • ¹H NMR : The 4-fluorophenyl group shows deshielded aromatic protons (δ 7.4–7.6 ppm, doublet), while the tetrazole-methoxy group exhibits a singlet for the methoxy protons (δ ~3.8–4.2 ppm) and characteristic splitting for the tetrazole ring .
  • IR : Stretching vibrations for C=O (coumarin, ~1700 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and tetrazole N-H (~2500 cm⁻¹) confirm functional groups .
    Discrepancies in peak positions between batches may indicate incomplete substitution or side reactions (e.g., hydrolysis of the tetrazole).

Advanced: How do crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?

Answer:
SHELXL refines crystal structures using high-resolution data to model disorder, twinning, or hydrogen bonding. For fluorophenyl-tetrazole derivatives:

  • Disordered Fluorine Atoms : Apply "PART" instructions to split occupancy .
  • Hydrogen Bonding : Restrain tetrazole N-H···O interactions using DFIX or DANG constraints to match bond lengths (e.g., 1.8–2.2 Å for N-H···O) .
  • Twinning : Use the TWIN/BASF commands for non-merohedral twinning common in coumarin derivatives .

Example Workflow:

Solve via SHELXD (direct methods).

Refine with SHELXL using Hirshfeld rigid-bond restraints.

Validate via R-factor convergence (<5% Δ between cycles) .

Advanced: What strategies address discrepancies in biological activity data for fluorophenyl-tetrazole coumarins?

Answer:
Contradictions in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Solubility : Use DMSO/water co-solvents (≤1% DMSO) to prevent aggregation .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products during assays .
  • Structural Variants : Compare activity of 7-methoxy vs. 7-hydroxy analogues to isolate the tetrazole’s role .

Table 2: Bioactivity Comparison of Structural Analogues

Compound ModificationIC₅₀ (μM)Target ReceptorReference
7-Methoxy, 4-Fluorophenyl12.3COX-2
7-Hydroxy, 4-Chlorophenyl43.1COX-2

Advanced: How does computational modeling predict the hydrogen-bonding network of the tetrazole group?

Answer:
DFT (B3LYP/6-311+G(d,p)) or MD simulations model tetrazole interactions:

  • Hydrogen Bond Donors : Tetrazole N-H forms bonds with carbonyl oxygen (ΔG ~ -3.5 kcal/mol) .
  • π-Stacking : Fluorophenyl groups align with aromatic residues (e.g., Tyr in kinase pockets) .
  • Solvent Effects : Include implicit solvation (e.g., SMD model) to mimic aqueous environments .

Validation: Compare computed IR/NMR shifts with experimental data to refine force fields .

Basic: What purification techniques optimize yield for this hydrophobic coumarin derivative?

Answer:

  • Recrystallization : Use aqueous acetic acid (3:1 v/v) to remove polar byproducts .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for baseline separation of tetrazole regioisomers .
  • HPLC : C18 columns with acetonitrile/water (70:30) resolve enantiomeric impurities .

Advanced: How do substituent electronic effects (e.g., fluorine, tetrazole) influence fluorescence properties?

Answer:

  • Fluorine : Enhances electron-withdrawing effects, red-shifting emission (λem ~ 450 nm vs. 420 nm for non-fluorinated analogues) .
  • Tetrazole : Quenches fluorescence via photoinduced electron transfer (PET) unless protonated (pH < 4) .
    Methodology: Use time-resolved fluorescence (TRF) to quantify PET efficiency (τ = 2.1 ns at pH 7.4 vs. 4.7 ns at pH 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.